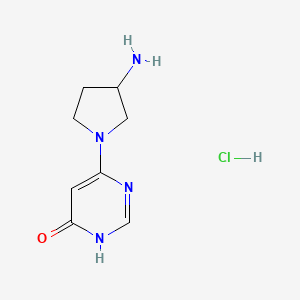

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many natural and synthetic organic compounds such as nucleotides of DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidin-4-one ring with a 3-aminopyrrolidin-1-yl group attached at the 6-position. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated 3-aminopyrrolidin-1-yl group .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be largely determined by the pyrimidin-4-one and 3-aminopyrrolidin-1-yl functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .Applications De Recherche Scientifique

Cation Tautomerism and Molecular Recognition

Pyrimidines, including aminopyrimidine fragments, are significant in biology and medicine, partly due to their presence in DNA bases. The structural studies of pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, reveal insights into cation tautomerism and molecular recognition through hydrogen bonding. These aspects are likely to influence the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Parallel Synthesis and Drug Design

The parallel synthesis approach has been utilized to prepare a library of pyrimidine derivatives, such as 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are of interest for their potential pharmaceutical applications. Such methodologies facilitate the rapid synthesis of diverse compound libraries, aiding in drug discovery and development processes (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).

Microwave-Assisted Synthesis and Biological Evaluation

Novel chemical entities, such as pyrazolone derivatives attached to a pyrimidine moiety, have been synthesized using microwave-assisted techniques. These compounds were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, showcasing the potential of pyrimidine derivatives in developing new therapeutic agents (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Antimicrobial Activity of Pyrimidine Derivatives

Research into pyrimidine and its derivatives, such as those synthesized from citrazinic acid, has demonstrated significant antimicrobial activities. Such studies contribute to the development of new antimicrobial agents and enhance our understanding of the structure-activity relationships among pyrimidine compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Synthesis and Evaluation of Anticancer Agents

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such studies highlight the versatility of pyrimidine derivatives in drug development, particularly in the search for novel anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Starbld0014508 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Starbld0014508 interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Starbld0014508 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, Starbld0014508 can potentially prevent or slow down the progression of these cancers .

Result of Action

In vitro, Starbld0014508 has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These results suggest that Starbld0014508 could have potential therapeutic effects in cancer treatment.

Propriétés

IUPAC Name |

4-(3-aminopyrrolidin-1-yl)-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.ClH/c9-6-1-2-12(4-6)7-3-8(13)11-5-10-7;/h3,5-6H,1-2,4,9H2,(H,10,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZFFKVGYKVCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=O)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2879538.png)

![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2879555.png)

![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)